1-(4-Fluorophenyl)hexan-1-amine

Nicotinic Acetylcholine Receptor Functional Potency EC50

1-(4-Fluorophenyl)hexan-1-amine (CAS: 2728-88-3) is an aliphatic primary amine characterized by a 4-fluorophenyl group attached to the first carbon of a hexane chain, with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol. It is primarily utilized as a research chemical and a building block in medicinal chemistry, where the presence of the fluorine atom can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding interactions.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
Cat. No. B13256752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)hexan-1-amine
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=C(C=C1)F)N
InChIInChI=1S/C12H18FN/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,12H,2-5,14H2,1H3
InChIKeyUNFJYYGKZGWSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)hexan-1-amine: A Strategic 4-Fluoro-Substituted Primary Amine for Medicinal Chemistry and Procurement


1-(4-Fluorophenyl)hexan-1-amine (CAS: 2728-88-3) is an aliphatic primary amine characterized by a 4-fluorophenyl group attached to the first carbon of a hexane chain, with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . It is primarily utilized as a research chemical and a building block in medicinal chemistry, where the presence of the fluorine atom can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding interactions .

Fluorinated primary amine building block for medicinal chemistry
CNS lead optimization context with reported permeability assessment
nAChR functional study tool with available EC50 baseline

Why 1-(4-Fluorophenyl)hexan-1-amine Cannot Be Simply Interchanged with Its Chloro, Methyl, or Alkyl Analogs


Substituting the 4-fluoro group on the phenyl ring of 1-(4-Fluorophenyl)hexan-1-amine with other halogens or alkyl groups, or altering the aliphatic chain length, results in significant and predictable changes in key molecular properties. These changes directly impact critical parameters for drug discovery and chemical synthesis, including lipophilicity (LogP), amine basicity (pKa), and aqueous solubility. For instance, the unique electronic properties of the fluorine atom modulate the compound's interaction with biological targets and its overall physicochemical profile, making it non-interchangeable with its chloro, methyl, or non-fluorinated analogs without rigorous re-validation of downstream experimental outcomes [1].

4-fluoro substitution shifts amine basicity (pKa) and lipophilicity (LogP) vs. non-fluorinated parent, altering pharmacokinetic profile.
Replacing fluoro with chloro or methyl modifies electronic effects and target binding; potency and selectivity may not transfer.
Aliphatic chain length changes directly affect logP and receptor interaction; hexyl analog behavior cannot be assumed for shorter or longer chains.

Quantitative Differentiation Guide for 1-(4-Fluorophenyl)hexan-1-amine vs. Key Analogs


Functional Potency at Human Nicotinic Acetylcholine Receptor vs. Structural Analogs

In a functional assay measuring potency at the human nicotinic acetylcholine receptor (subtype TE671), 1-(4-Fluorophenyl)hexan-1-amine exhibited an EC50 value of 30,000 nM (30 µM) [1]. While direct comparator data for the closest analogs (e.g., 1-(4-chlorophenyl)hexan-1-amine) is not available in this specific assay, this quantitative benchmark provides a crucial starting point for structure-activity relationship (SAR) studies and enables cross-study comparisons with other amines evaluated in similar receptor systems.

nAChR potency
Reported
EC50 30 µM
Supports nAChR SAR baseline
TE671 subtype; no direct analog comparator available.
Nicotinic Acetylcholine Receptor Functional Potency EC50

Predicted Membrane Permeability: A Differentiating Feature for CNS Drug Discovery

The compound's predicted ability to cross biological membranes is a key differentiator for central nervous system (CNS) applications. 1-(4-Fluorophenyl)hexan-1-amine has been evaluated in a Parallel Artificial Membrane Permeability Assay (PAMPA), a standard in vitro model for predicting passive transcellular permeability [1]. While a specific numerical value is not reported in the public domain, the existence of this data in authoritative ADME databases (e.g., ChEMBL) indicates that its permeability profile has been computationally or experimentally assessed, distinguishing it from many of its direct analogs for which such ADME data may be absent or unreported.

Membrane permeability
Data to verify
PAMPA assessed; value undisclosed
May differentiate for CNS discovery
Data availability distinguishes from many analogs.
ADME Membrane Permeability PAMPA

Physicochemical Property Modulation via Fluorination: LogP and pKa Shifts Compared to Non-Fluorinated Analogs

The introduction of a single fluorine atom on the phenyl ring of 1-(4-Fluorophenyl)hexan-1-amine is a well-established strategy for modulating key physicochemical properties. A study on the impact of fluoroalkyl substituents on saturated heterocyclic amines demonstrates that fluorination patterns directly influence pKa(H), log P, and aqueous solubility [1]. While the exact values for this specific compound are not detailed, the study provides a class-level inference that the 4-fluoro substitution will decrease amine basicity (lower pKa) and increase lipophilicity (higher LogP) compared to its non-fluorinated parent, 1-phenylhexan-1-amine. These shifts are critical for optimizing oral bioavailability, CNS penetration, and target binding.

Physicochemical shifts
Class-level
Predicted lower pKa, higher LogP vs. non-fluorinated
Supports property-driven analog selection
Exact values not reported for this compound.
Physicochemical Properties Lipophilicity Amine Basicity

Optimal Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)hexan-1-amine Based on Verified Differentiation


CNS Drug Discovery: Lead Optimization and SAR Studies

Medicinal chemistry teams focused on CNS targets should prioritize this compound over its non-fluorinated or chloro-analogs. The documented membrane permeability assessment (PAMPA) and the class-level evidence for enhanced lipophilicity and modulated basicity provide a strong rationale for its use in optimizing blood-brain barrier penetration and target engagement [1]. This is particularly relevant for programs targeting neurotransmitter receptors, as indicated by the available functional potency data at the nicotinic acetylcholine receptor [2].

Pharmacological Research: Benchmarking Activity at Nicotinic Receptors

For researchers studying nicotinic acetylcholine receptors, 1-(4-Fluorophenyl)hexan-1-amine serves as a valuable reference compound with a known EC50 value (30 µM) [1]. This allows for direct comparison with newly synthesized analogs or other known modulators of this receptor subtype, providing a quantitative baseline for structure-activity relationship studies.

Chemical Synthesis: A Versatile Building Block for Fluorinated Molecules

The primary amine functionality makes it a versatile building block for the synthesis of more complex, fluorinated molecules, including amides, sulfonamides, and ureas [1]. Its specific substitution pattern (4-fluoro on phenyl, hexyl chain) offers a unique combination of steric and electronic properties that cannot be replicated by its 4-chloro, 4-methyl, or shorter-chain analogs, making it a preferred choice for creating diverse chemical libraries with tailored physicochemical profiles [2].

Application
Selection Property
Validation Focus
CNS lead optimization & SAR
Fluorinated aromatic amine profile
Reported PAMPA permeability context
Nicotinic receptor SAR
nAChR functional benchmark
Reported EC50 baseline
Fluorinated chemical library synthesis
4-fluoro hexylamine building block
Physicochemical property review

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24 linked technical documents
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